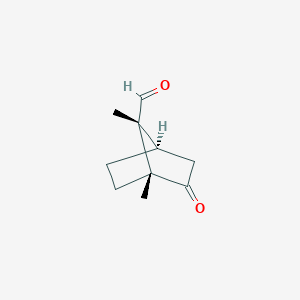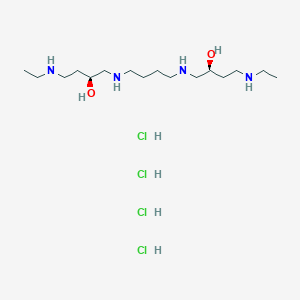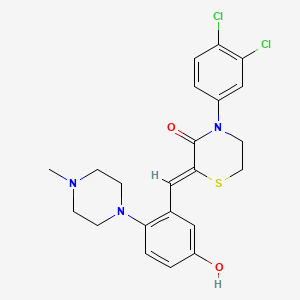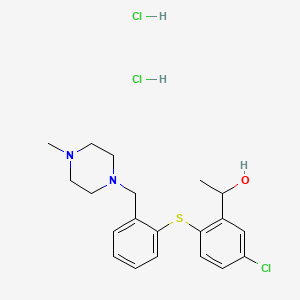
1-(2-(4-Chloro-2-(1-hydroxyethyl)phenylthio)benzyl)-4-methylpiperazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(4-Chloro-2-(1-hydroxyethyl)phenylthio)benzyl)-4-methylpiperazine dihydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a piperazine ring, a phenylthio group, and a hydroxyethyl substituent, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-Chloro-2-(1-hydroxyethyl)phenylthio)benzyl)-4-methylpiperazine dihydrochloride typically involves multiple steps. The process begins with the preparation of the intermediate compounds, followed by their combination under specific reaction conditions. Common reagents used in the synthesis include chlorinated phenylthio compounds, hydroxyethyl derivatives, and piperazine. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in specialized reactors. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include purification steps such as crystallization, filtration, and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-(2-(4-Chloro-2-(1-hydroxyethyl)phenylthio)benzyl)-4-methylpiperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the phenylthio group or other functional groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
1-(2-(4-Chloro-2-(1-hydroxyethyl)phenylthio)benzyl)-4-methylpiperazine dihydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(2-(4-Chloro-2-(1-hydroxyethyl)phenylthio)benzyl)-4-methylpiperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(2-(4-Chloro-2-(1-hydroxyethyl)phenylthio)benzyl)-4-methylpiperazine dihydrochloride include other piperazine derivatives, phenylthio compounds, and hydroxyethyl-substituted molecules.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Compared to other similar compounds, it may offer distinct advantages in terms of reactivity, biological activity, and versatility in various research and industrial contexts.
Properties
CAS No. |
93288-37-0 |
|---|---|
Molecular Formula |
C20H27Cl3N2OS |
Molecular Weight |
449.9 g/mol |
IUPAC Name |
1-[5-chloro-2-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]sulfanylphenyl]ethanol;dihydrochloride |
InChI |
InChI=1S/C20H25ClN2OS.2ClH/c1-15(24)18-13-17(21)7-8-20(18)25-19-6-4-3-5-16(19)14-23-11-9-22(2)10-12-23;;/h3-8,13,15,24H,9-12,14H2,1-2H3;2*1H |
InChI Key |
QQWNLSVYLZLZOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Cl)SC2=CC=CC=C2CN3CCN(CC3)C)O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



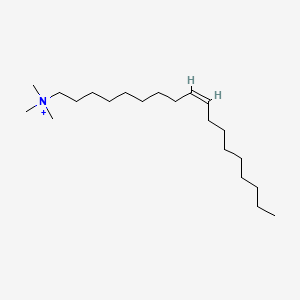
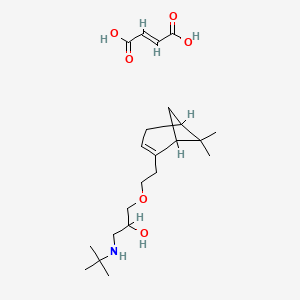
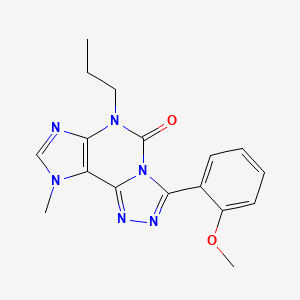
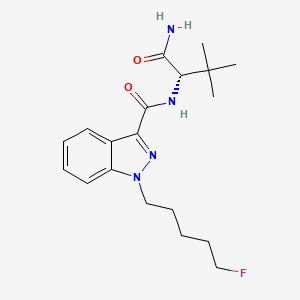
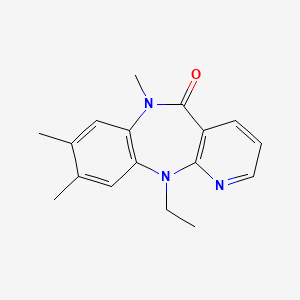

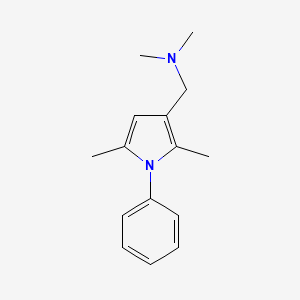

![N-(3-methoxyphenyl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid](/img/structure/B12783128.png)
